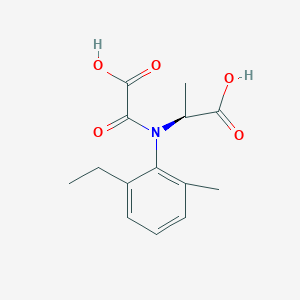

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

CAS No.: 1217465-10-5

Cat. No.: VC2861453

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217465-10-5 |

|---|---|

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid |

| Standard InChI | InChI=1S/C14H17NO5/c1-4-10-7-5-6-8(2)11(10)15(9(3)13(17)18)12(16)14(19)20/h5-7,9H,4H2,1-3H3,(H,17,18)(H,19,20)/t9-/m0/s1 |

| Standard InChI Key | IMFSUYMDPTXKCC-VIFPVBQESA-N |

| Isomeric SMILES | CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)C(=O)O)C |

| SMILES | CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C |

| Canonical SMILES | CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C |

Introduction

Chemical Identity and Properties

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid is identified by CAS Registry Number 1217465-10-5. It is a complex organic molecule with a molecular formula of C14H17NO5 and a molecular weight of 279.29 g/mol. The compound's structure incorporates a chiral center with S-configuration at the C2 position, which is critical for its stereochemical properties and potential biological interactions.

Basic Physical and Chemical Properties

The basic chemical identity of this compound can be summarized in the following table:

| Property | Value |

|---|---|

| CAS Registry Number | 1217465-10-5 |

| Molecular Formula | C14H17NO5 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid |

| Standard InChI | InChI=1S/C14H17NO5/c1-4-10-7-5-6-8(2)11(10)15(9(3)13(17)18)12(16)14(19)20/h5-7,9H,4H2,1-3H3,(H,17,18)(H,19,20)/t9-/m0/s1 |

| Standard InChIKey | IMFSUYMDPTXKCC-VIFPVBQESA-N |

| SMILES | CCC1=CC=CC(=C1N(C@@HC(=O)O)C(=O)C(=O)O)C |

Structural Features

This compound possesses several key structural features that define its chemical behavior:

-

A chiral center at the C2 position with (S) stereochemistry, which is essential for its specific biological activity

-

An amino acid backbone derived from alanine

-

A propanoic acid moiety that provides acidic properties

-

An oxaloanilino group attached to the nitrogen atom

-

A substituted phenyl ring with ethyl and methyl groups at positions 2 and 6, respectively

Synthesis and Stereochemistry

Stereochemical Considerations

The stereochemistry at the C2 position is critical for the compound's biological activity and interactions. Asymmetric synthesis methods, potentially employing chiral catalysts or starting from enantiomerically pure precursors, are necessary to achieve high stereoselectivity. The (2S) configuration determines the spatial arrangement of functional groups that enables specific interactions with biological targets.

Chemical Reactivity and Transformations

Functional Group Reactivity

The diverse functional groups in (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid enable it to participate in various chemical reactions:

| Functional Group | Potential Reactions |

|---|---|

| Carboxylic Acid | Esterification, amide formation, reduction to alcohol |

| Oxalo Group | Reduction, nucleophilic addition, decarboxylation |

| Aromatic Ring | Electrophilic substitution (limited by existing substituents) |

| Amino Nitrogen | Alkylation, acylation (though modified by oxalo group) |

Chemical Transformations

The chemical reactivity of this compound can be understood through several key types of reactions that might occur in both synthetic contexts and biological systems:

-

Oxidation reactions may modify the oxalo group or other parts of the molecule

-

Reduction reactions can convert the oxalo group to hydroxyl derivatives

-

Substitution reactions on the aromatic ring are possible, though directed by existing substituents

-

Esterification of the carboxylic acid group can produce various ester derivatives

Biological Significance and Medicinal Chemistry

Medicinal Chemistry Applications

This compound is of interest in medicinal chemistry due to its potential interactions with biological systems. Its structure suggests possible applications in:

-

Enzyme inhibition studies

-

Receptor modulation research

-

Development of novel therapeutics

-

Structure-activity relationship investigations

The presence of both an amino group and carboxylic acid provides binding opportunities to biological targets through multiple interaction points. While specific therapeutic applications are still being investigated, the compound's structure suggests potential in various medicinal chemistry research areas.

Comparison with Structurally Related Compounds

Understanding the unique properties of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid requires comparison with structurally related compounds:

This comparison highlights how the unique structural elements of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid—particularly the oxaloanilino moiety and the specific stereochemistry—contribute to its distinctive chemical and biological profile.

Research Applications and Future Directions

Current Research Applications

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has several applications in scientific research:

-

Used as a building block for the synthesis of more complex molecules

-

Studied for its potential role in metabolic pathways and enzyme interactions

-

Investigated for potential therapeutic effects and as a precursor for drug development

-

Utilized in the production of specialty chemicals and materials

Future Research Directions

The unique structure and properties of this compound suggest several promising areas for future research:

-

Further investigation of its stereochemical properties and their influence on biological activity

-

Development of more efficient and stereoselective synthesis methods

-

Exploration of its potential as a scaffold for novel drug candidates

-

Study of its interactions with specific biological targets and pathways

-

Investigation of modified derivatives with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume